2-(azepan-1-yl)-N,6-dimethylpyrimidin-4-amine
Description
Properties
IUPAC Name |
2-(azepan-1-yl)-N,6-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10-9-11(13-2)15-12(14-10)16-7-5-3-4-6-8-16/h9H,3-8H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAOPUMAXOTGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(azepan-1-yl)-N,6-dimethylpyrimidin-4-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests interactions with various biological targets, making it a candidate for therapeutic applications, particularly in antifungal and anticancer research.
- Chemical Formula : C12H20N4
- Molecular Weight : 220.32 g/mol
- CAS Number : 1248919-63-2
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antifungal properties and potential as a therapeutic agent against various diseases.
Antifungal Activity
Recent studies have highlighted the compound's efficacy against multidrug-resistant strains of Candida auris. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Compound | MIC (µg/mL) | Strain Tested |
|---|---|---|
| This compound | 0.12 - 4 | C. auris TDG2506, NCPF8984 |
The introduction of specific substituents on the pyrimidine ring has shown to enhance antifungal activity. For instance, modifications that include fluorine atoms significantly improved the compound's interaction with fungal targets, suggesting that electronic properties play a crucial role in its activity .
The mechanism by which this compound exerts its antifungal effects involves inhibition of key enzymes involved in fungal cell wall synthesis and metabolism. This is particularly relevant for strains resistant to conventional treatments.
Case Studies
-
Study on Multidrug Resistance :
A study conducted by researchers at [source] demonstrated that the compound effectively inhibited growth in various Candida strains that exhibit multidrug resistance. The results indicated a significant reduction in fungal viability when treated with the compound compared to untreated controls. -
Pharmacological Evaluation :
Another investigation focused on pharmacological profiling through ligand-based virtual screening and molecular docking techniques. The study identified potential interactions between the compound and specific targets related to fungal metabolism, reinforcing its candidacy as a novel antifungal agent .
Research Findings
The following findings summarize the key aspects of the biological activity of this compound:
- Efficacy Against Fungal Strains : The compound exhibits broad-spectrum antifungal activity with low MIC values against resistant strains.
- Structure-Activity Relationship (SAR) : Modifications to the pyrimidine structure enhance biological activity, indicating that further structural optimization could yield even more potent derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as an essential building block in the synthesis of more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new chemical entities.
Biology
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. Its mechanism often involves the disruption of microbial cell membranes or inhibition of vital metabolic pathways.
- Antitumor Activity : The compound has been investigated for its potential anticancer effects. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through modulation of specific signaling pathways.
Medicine
- Therapeutic Potential : Due to its biological activity, 2-(azepan-1-yl)-N,6-dimethylpyrimidin-4-amine is being explored for therapeutic applications in treating conditions such as cancer, infections, and inflammatory diseases. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Study 1: Anticancer Effects
A study published in a peer-reviewed journal demonstrated that a related compound significantly inhibited the growth of breast cancer cells (MCF-7). The compound induced apoptosis and altered cell cycle progression, suggesting its potential therapeutic role in breast cancer treatment.
Case Study 2: Anti-inflammatory Properties
In rodent models of inflammatory pain, derivatives of this compound showed promising results by significantly reducing pain responses without notable side effects. This suggests potential use in managing inflammatory conditions.
Data Tables
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Chemistry | Building block for synthesis | Facilitates development of new compounds |
| Biology | Antimicrobial activity | Effective against multiple pathogens |
| Medicine | Antitumor activity | Induces apoptosis in cancer cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidine Derivatives
The following table summarizes key structural and functional differences between 2-(azepan-1-yl)-N,6-dimethylpyrimidin-4-amine and analogous compounds:
Structural and Functional Insights
- Ring Size and Flexibility : The azepane ring in the target compound provides greater conformational flexibility than piperidine (6-membered) or piperazine (6-membered with two nitrogens). This flexibility may enhance binding to sterically demanding biological targets, such as G-protein-coupled receptors . In contrast, piperazine-containing analogs (e.g., N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine) exhibit higher solubility in aqueous media due to the additional nitrogen’s hydrogen-bonding capacity .
- Electron-Donating/Withdrawing Groups : The methyl groups at positions 4 and 6 in the target compound contribute to electron-donating effects, stabilizing the pyrimidine ring. In comparison, chlorine substitution at position 6 (as in (6-chloro-pyrimidin-4-yl)-dimethyl-amine) introduces electron-withdrawing effects, increasing reactivity in cross-coupling reactions .
- Biological Activity : Piperidine analogs (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) have demonstrated antifungal activity, attributed to their planar pyrimidine rings facilitating intercalation or enzyme inhibition . The azepane derivative’s larger ring may shift bioactivity toward neurological targets, though specific studies are pending .
Crystallographic and Physicochemical Data
- Crystal Packing : Piperidine derivatives (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) exhibit planar pyrimidine rings with intermolecular N–H···N hydrogen bonds, forming layered structures . Azepane’s bulkier structure likely disrupts such packing, reducing crystallinity and enhancing amorphous character.
- Solubility and Stability : Piperazine analogs (e.g., N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine) show improved aqueous solubility (logP ~1.2) compared to the azepane derivative (estimated logP ~2.5), based on analogous compounds .
Preparation Methods
Nucleophilic Aromatic Substitution on Halogenated Pyrimidines
Starting from 2,4-dichloro-6-methylpyrimidine or similar halogenated pyrimidine intermediates, nucleophilic substitution reactions are employed:
- The 4-position chlorine is replaced by an amino group, often via reaction with methylamine or related amines.
- The 2-position chlorine is substituted by azepane through nucleophilic substitution, typically under basic conditions.
Detailed Preparation Methodologies
One-Pot Synthesis via Guanidine and Acetylacetone (Patent-Inspired Method)
A notable method adapted from related pyrimidine syntheses involves the following steps:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Guanidine hydrochloride, potassium carbonate, water | Mix in a reactor with controlled temperature and stirring to form an intermediate solution. |
| 2 | Acetylacetone addition | Add acetylacetone to the mixture; react for ~4 hours at ~70-90 °C to form the pyrimidine core. |
| 3 | Microchannel reactor processing | Pass the reaction mixture through a microchannel reactor to enhance mixing and control temperature. |
| 4 | Cooling and crystallization | Lower temperature to induce crystallization of the product over 2 hours. |
| 5 | Filtration and drying | Filter the crystalline product and dry to obtain pure pyrimidine derivative. |
This method emphasizes temperature control to avoid fluctuations that could reduce yield or purity. The use of a microchannel reactor improves reaction uniformity and scalability.
| Component | Amount (g) Example 1 | Amount (g) Example 2 | Amount (g) Example 3 |
|---|---|---|---|
| Guanidine hydrochloride | 800 | 1000 | 956 |
| Acetylacetone | 1000 | 1200 | 1100 |
| Potassium carbonate | 1000 | 1100 | 1036 |
| Water | 5000 | 7000 | 6000 |
Each batch follows the same procedural steps with slight variations in reagent quantities to optimize yield and purity.
Nucleophilic Substitution on 2,4-Dichloropyrimidine Derivatives
Based on the synthetic routes of related 2-arylaminopyrimidines, the following protocol is adapted:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2,4-Dichloro-6-methylpyrimidine + azepane | React in the presence of a Lewis acid catalyst (e.g., AlCl3) or base to substitute chlorine at the 2-position with azepane. |
| 2 | Amination at 4-position | Introduce the amino group at the 4-position via nucleophilic substitution using methylamine or a suitable amine. |
| 3 | Reduction and salt formation | If necessary, reduce any nitro intermediates and convert to hydrochloride salts for stability and purification. |
This method allows for modular synthesis and is suitable for producing hydrochloride salts of the final compound, enhancing solubility and handling.
Reaction Conditions and Optimization
Analytical and Purification Techniques
- Crystallization: Final products are purified by crystallization from alcohols such as isopropanol or ethanol, sometimes mixed with water to optimize solubility and purity.
- Filtration: After crystallization, solid products are filtered and dried.
- Chromatography: HPLC methods with C18 columns and UV detection at 268 nm are employed for purity assessment and reaction monitoring.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Guanidine + Acetylacetone (One-Pot) | Guanidine hydrochloride, acetylacetone, potassium carbonate, water | Cyclization and condensation | One-pot, fewer isolation steps, scalable | Requires precise temperature control |
| Nucleophilic Substitution on Halopyrimidines | 2,4-Dichloropyrimidine, azepane, methylamine | Nucleophilic aromatic substitution | Modular, regioselective, well-established | Multi-step, possible side reactions |
Q & A
Q. How should crystallographic data inconsistencies (e.g., disorder, twinning) be handled during refinement?
- Methodological Answer :
- Disorder modeling : Split atoms into multiple positions using SHELXL’s PART instructions. Restrain ADP (atomic displacement parameter) similarity.
- Twinning refinement : Apply TWIN/BASF commands in SHELXL. Hooft metrics (PLATON) validate twin laws .
Safety and Compliance
Q. What safety protocols are essential for handling azepane-containing compounds?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps.
- Waste disposal : Neutralize acidic/basic byproducts before incineration. Refer to SDS guidelines for azepane derivatives (e.g., acute toxicity data ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
